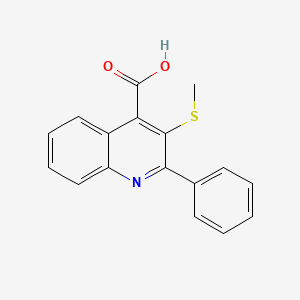

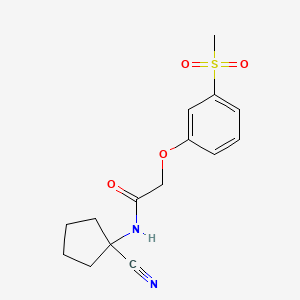

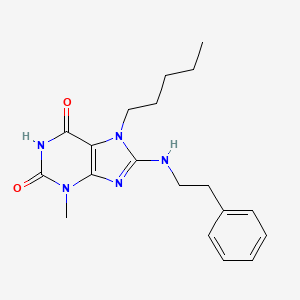

![molecular formula C18H19N3O3 B2484932 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 672952-05-5](/img/structure/B2484932.png)

6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives involves several steps, including cyclization, etheration, and amidation, to achieve the desired compounds. Studies have detailed the synthesis of various quinazoline compounds, showing the flexibility of this chemical backbone in producing a wide range of derivatives with different substituents and functional groups. For example, Yan et al. (2013) synthesized quinazoline derivatives with chlorophenylamino groups, reporting yields ranging from 53.8% to 87.4%, demonstrating the efficiency of their synthetic routes (Yan, Huang, & Zhang, 2013).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized using various analytical techniques, such as IR, ^1H NMR, ^13C NMR, MS, and elemental analysis, to confirm the structures of synthesized compounds. The detailed structural analysis provides insights into the molecular conformation, electronic distribution, and potential reactive sites of these compounds, which are crucial for understanding their chemical behavior and biological activity.

Chemical Reactions and Properties

Quinazoline derivatives undergo a range of chemical reactions, including amidation, etheration, and cyclization, which are essential for modifying their chemical properties and enhancing their biological activities. The reactivity of these compounds can be tailored by substituting different groups, allowing for the synthesis of derivatives with specific properties and activities. For instance, the synthesis of N-methyl-4-(4-methoxyanilino)quinazolines explored the structure-activity relationship by substituting at various positions on the quinazoline ring, finding that small groups at certain positions were preferred for maintaining potency (Sirisoma et al., 2010).

Applications De Recherche Scientifique

Antimalarial Drug Lead

6,7-Dimethoxyquinazolines, including the specific compound 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine, have been extensively studied for their antimalarial activity. A notable derivative, identified as SSJ-717, shows high antimalarial activity and is considered a promising antimalarial drug lead (Mizukawa et al., 2021).

Anti-tubercular Activity

This compound has also been identified as a novel inhibitor of Mycobacterium tuberculosis (Mtb), exhibiting significant potency against Mtb with limited toxicity, suggesting its potential as an anti-tubercular agent (Asquith et al., 2019).

Anticancer Agent

Research has also explored the role of derivatives of 6,7-dimethoxyquinazoline as potential anticancer agents. Studies on apoptosis-inducing properties of N-methyl-4-(4-methoxyanilino)quinazolines, which include modifications of the 6,7-dimethoxyquinazoline structure, have shown promising results in this field (Sirisoma et al., 2010).

Imaging Agent for EGFR-TK

The compound has also been used in the synthesis of [11C]gefitinib, an imaging agent targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK) in positron emission tomography (PET). This application demonstrates its utility in diagnostic imaging in oncology (Holt et al., 2006).

Targeting EGFR in Chordoma

Quinazoline derivatives have been used to target EGFR in cancers such as non-small cell lung cancer and chordomas. Compounds based on the dimethoxyquinazoline structure have shown to inhibit EGFR and demonstrate therapeutic potential in chordoma cell lines (Asquith et al., 2019).

Analgesic and Anti-inflammatory Activities

Moreover, there have been studies on derivatives of 6,7-dimethoxyquinazoline for their potential analgesic and anti-inflammatory activities. The structural modifications of this compound have been investigated for their efficacy in pain and inflammation management (Alagarsamy et al., 2011).

Mécanisme D'action

Target of Action

The primary targets of 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine are AMPA receptors . AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

This compound acts as an antagonist at the AMPA receptors . By binding to these receptors, it prevents the action of glutamate, a major excitatory neurotransmitter in the brain . This results in a decrease in neuronal excitability, which can help control conditions like epilepsy .

Biochemical Pathways

The action of 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine on AMPA receptors affects the glutamatergic signaling pathway . By inhibiting the action of glutamate, it reduces the hyperexcitability mediated by AMPA receptors . This can lead to a decrease in the frequency and severity of seizures in conditions like epilepsy .

Pharmacokinetics

The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .

Result of Action

The result of the action of 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is a decrease in neuronal excitability . This can lead to a reduction in the frequency and severity of seizures in conditions like epilepsy .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . .

Propriétés

IUPAC Name |

6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-22-15-7-5-4-6-12(15)10-19-18-13-8-16(23-2)17(24-3)9-14(13)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOWWHDWPXUCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326272 | |

| Record name | 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

672952-05-5 | |

| Record name | 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

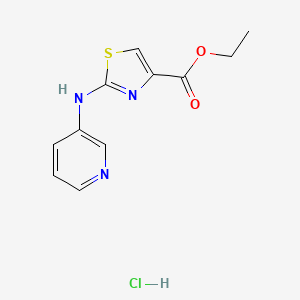

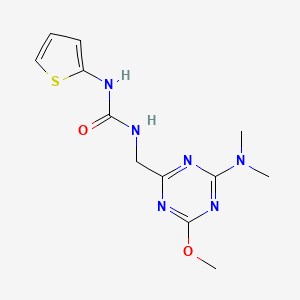

![5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2484854.png)

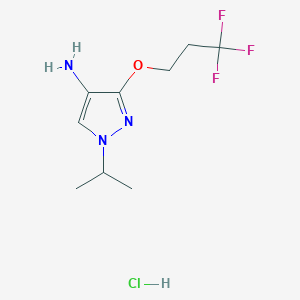

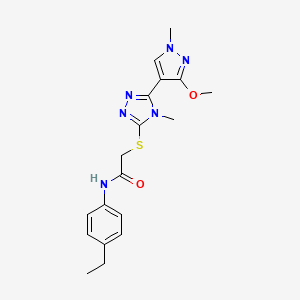

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)

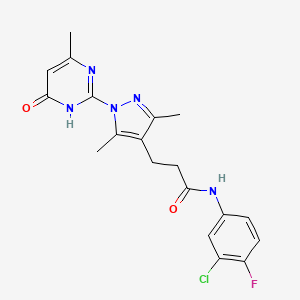

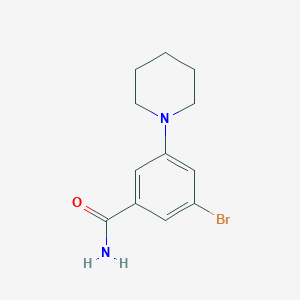

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)

![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2484870.png)